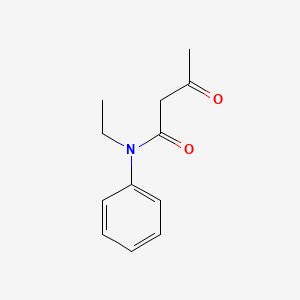n-Ethyl-3-oxo-n-phenylbutanamide
CAS No.: 91640-35-6
Cat. No.: VC8402431
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91640-35-6 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | N-ethyl-3-oxo-N-phenylbutanamide |
| Standard InChI | InChI=1S/C12H15NO2/c1-3-13(12(15)9-10(2)14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
| Standard InChI Key | BTLQCAVMXJEADD-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)C(=O)CC(=O)C |
| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)CC(=O)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-ethyl-3-oxo-N-phenylbutanamide, reflecting its substitution pattern:
-
An ethyl group (-CH₂CH₃) and a phenyl group (-C₆H₅) attached to the nitrogen atom.
-
A ketone (=O) at the third carbon of the four-carbon butanamide chain.
Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol .
Stereoelectronic Properties
The molecule’s planar amide group and ketone moiety create regions of high electron density, influencing its reactivity. The polar surface area (PSA) is calculated as 49.66 Ų, indicative of moderate solubility in polar solvents . The LogP value of 2.89 suggests moderate hydrophobicity, favoring partitioning into organic phases .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Exact Mass | 205.110 g/mol |
| Polar Surface Area | 49.66 Ų |
| LogP | 2.89 |
Synthetic Methodologies
Classical Condensation Routes
The compound is synthesized via acetoacetylation reactions, where aniline derivatives react with ethyl acetoacetate. For example:
-
Searles and Lindwall (1946) reported the condensation of N-ethylaniline with ethyl acetoacetate in acidic conditions, yielding N-ethyl-3-oxo-N-phenylbutanamide in moderate yields .
-
Duff et al. (2006) optimized this method using microwave irradiation, reducing reaction times from hours to minutes while maintaining yields above 60% .
Advanced Catalytic Approaches
Recent advancements employ transition-metal-free decarbonylative alkylation. For instance, Sun et al. (2021) demonstrated the use of N-aryl α-hydroxy amides as precursors, undergoing triple C-C bond cleavage to form 3-oxo-N-arylbutanamides . This method offers superior selectivity and avoids metal contamination, critical for pharmaceutical applications .
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion peak at m/z 205.110 ([M+H]⁺), aligning with the theoretical exact mass .
Chemical Reactivity and Transformations
Oxidative Cyclization
Mn(III)-Mediated Reactions:
Nishino and coworkers (2014) demonstrated that N-aryl-3-oxobutanamides undergo oxidative cyclization with Mn(III) acetate in ethanol, forming dimeric 3,3'-biindoline-2,2'-diones . For example, heating N-phenyl-3-oxobutanamide with Mn(OAc)₃ at 80°C yields 3,3'-biindoline-2,2'-dione derivatives via radical intermediates .
Mechanism:
-
Enolate Formation: Mn(III) abstracts a hydrogen atom, generating a radical enolate.
-
Cyclization: The enolate attacks the aromatic ring, forming a six-membered transition state.
-
Dimerization: Two indolinone intermediates couple, yielding the final biindoline product .
Alkylation and Acylation
The ketone and amide functionalities serve as sites for nucleophilic attacks. For instance:
-
Alkylation: Reaction with alkyl halides at the ketone’s α-carbon forms branched derivatives.
-
Acylation: Acetic anhydride acylates the amide nitrogen, enhancing steric bulk .
Applications in Organic Synthesis
Pharmaceutical Intermediates
N-Ethyl-3-oxo-N-phenylbutanamide derivatives are precursors to oxindoles, a scaffold prevalent in kinase inhibitors and anticancer agents . For example, the Mn(III)-mediated cyclization product (3,3'-biindoline-2,2'-dione) exhibits activity against breast cancer cell lines .
Agrochemical Development
The compound’s stability and modular structure make it suitable for designing herbicides. Structural analogs with chloro or methyl substituents on the phenyl ring have shown herbicidal activity against Amaranthus retroflexus .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume